Methyl 2-formyl-3-hydroxy-4-methoxybenzoate
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Overview
Description
Methyl 2-formyl-3-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group attached to the benzene ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-formyl-3-hydroxy-4-methoxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized by the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-carboxy-3-hydroxy-4-methoxybenzoic acid.
Reduction: 2-hydroxymethyl-3-hydroxy-4-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-3-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, fragrances, and other fine chemicals.
Comparison with Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the formyl group, which affects its chemical properties and reactivity.
Methyl 4-formyl-3-hydroxybenzoate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate is unique due to the presence of both a formyl group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-formyl-3-hydroxy-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHHOXBXVSCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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